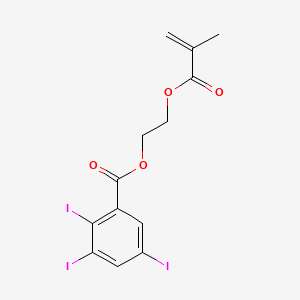

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate

Overview

Description

2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is a chemical compound with the molecular formula C13H11I3O4 and a molecular weight of 611.94 . It is primarily used for research and development purposes .

Physical And Chemical Properties Analysis

The melting point of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is 95 °C . Its boiling point is predicted to be 538.9±50.0 °C . The density of this compound is predicted to be 2.229±0.06 g/cm3 .Scientific Research Applications

Polymer Synthesis and Characterization

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate is a methacrylic monomer containing three iodine atoms, which has been synthesized and characterized for various applications. It reacts effectively with other methacrylates such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), showing high conversion rates with minimal free monomer left after polymerization. This results in materials like terpolymers with specific properties such as glass transition temperature and molecular weight, making it suitable for the synthesis of unique polymeric materials (Benzina et al., 1996).

Applications in Biomedical Materials

The terpolymers formed from 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate exhibit significant radiopacity, making them easily visualizable using X-ray fluoroscopic techniques. This characteristic is particularly advantageous in biomedical applications, such as the construction of cardiovascular biomaterials and endovascular stents. The terpolymers show improved biocompatibility compared to metallic stents, potentially enhancing the efficacy of procedures like percutaneous transluminal coronary angioplasty (PTCA) (Benzina et al., 1996).

Chemical Precursors for Functional Polymers

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate serves as a versatile precursor in the synthesis of functional polymers. Its structure allows for reactions with alcohols and amines, paving the way for the creation of multifunctional polymers. This versatility is crucial in developing materials with tailor-made properties for specific industrial and scientific applications, expanding the scope of polymer chemistry (Ranucci et al., 1999).

Enhancement of Radiopacity in Terpolymers

The incorporation of 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate in terpolymer synthesis leads to the creation of radiopaque materials. These materials exhibit radiopacity that varies with sample thickness, making them useful in medical imaging applications. The ability to alter radiopacity through monomer feed ratio adjustments and the content of chain transfer agents provides flexibility in designing materials for specific radiographic requirements (Ai, 2008).

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I3O4/c1-7(2)12(17)19-3-4-20-13(18)9-5-8(14)6-10(15)11(9)16/h5-6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULXFDVOMMITJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=C(C(=CC(=C1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167056 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

CAS RN |

161042-10-0 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161042100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1222981.png)

![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)